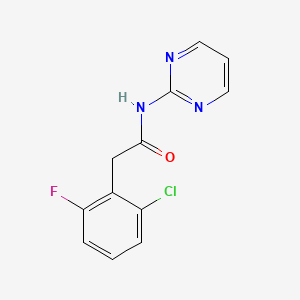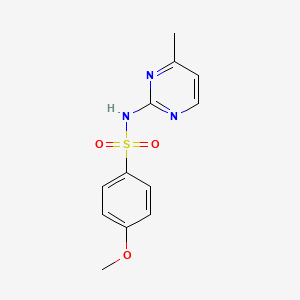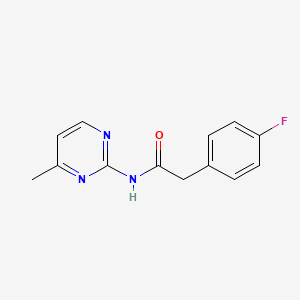![molecular formula C14H17ClN6OS B3451396 1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3451396.png)
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine
説明
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
作用機序
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to the death of cancerous B cells. This compound also inhibits the activation of T cells, which are involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancerous B cells, inhibit the proliferation of T cells, and reduce the production of inflammatory cytokines. This compound also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine in lab experiments is its specificity for BTK, which reduces the likelihood of off-target effects. This compound also has good solubility in water and organic solvents, making it easy to prepare for experiments. However, this compound has some limitations, including its relatively low potency compared to other BTK inhibitors and its potential for toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of this compound as a combination therapy with other drugs for the treatment of various diseases. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential for use in the treatment of other diseases beyond B-cell malignancies and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further research and development. With continued investigation and optimization, this compound may become a valuable therapeutic agent for the treatment of a range of diseases.
科学的研究の応用
1-(3-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also been shown to inhibit the proliferation of T cells and prevent the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6OS/c1-19-14(16-17-18-19)23-10-13(22)21-7-5-20(6-8-21)12-4-2-3-11(15)9-12/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTARYKQMTWHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(benzylsulfonyl)acetyl]piperazine](/img/structure/B3451320.png)
![2-(benzylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3451324.png)
![2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3451327.png)
![2,4-dimethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3451328.png)
![2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3451331.png)
![3-chloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3451338.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3451350.png)



![N-[4-(acetylamino)phenyl]-2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3451407.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3451413.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3451423.png)